1H and 13C NMR spectrum analysis of Z-1-Bromo-3-(2-iodo-vinyl)-benzene
1H and 13C NMR spectrum analysis of Z-1-Bromo-3-(2-iodo-vinyl)-benzene
High-Resolution 1 H and 13 C NMR Spectrum Analysis of Z-1-Bromo-3-(2-iodo-vinyl)-benzene: A Technical Guide
Executive Summary
Z-1-Bromo-3-(2-iodo-vinyl)-benzene is a highly functionalized, dihalogenated building block critical for orthogonal cross-coupling reactions (e.g., sequential Suzuki-Miyaura and Sonogashira couplings). The presence of two different halogens—bromine on the aromatic ring and iodine on the vinyl group—creates a complex and highly specific electronic environment. This technical guide provides a comprehensive, expert-level analysis of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra. It details the causality behind chemical shifts, coupling constants, and the profound relativistic heavy-atom effects that govern the carbon-13 resonances.
Molecular Architecture & Stereochemical Dynamics
The molecule consists of a central benzene core substituted at the 1- and 3-positions.
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Regiochemistry: The 1,3-disubstitution (meta-substitution) pattern yields a characteristic asymmetric spin system in the aromatic region, isolating one proton between the two substituents.
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Stereochemistry: The vinyl group (-CH=CH-I) is in the Z-configuration. According to Cahn-Ingold-Prelog (CIP) priority rules, the aryl group (attached to C α ) and the iodine atom (attached to C β ) are the highest priority substituents. The Z designation indicates these groups are on the same side of the double bond. Consequently, the two olefinic protons are cis to each other, a geometric relationship that strictly dictates their scalar coupling constant ( 3JHH ).
Standardized Protocol for NMR Sample Preparation & Acquisition
To ensure high-resolution spectra free of line-broadening artifacts, sample preparation must follow a stringent, self-validating protocol[1]. The use of high-purity deuterated solvents is critical for field-frequency stabilization (the NMR "lock"), and proper sample volume ensures a uniform magnetic field during shimming[2].
Step-by-Step Methodology:
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Sample Weighing: Accurately weigh 15–20 mg of Z-1-Bromo-3-(2-iodo-vinyl)-benzene for 1 H NMR, or 40–50 mg for 13 C NMR, into a clean glass vial[3].
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Solvent Dissolution: Add exactly 0.7 mL of Deuterated Chloroform (CDCl 3 , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard[3]. CDCl 3 is the optimal solvent due to its versatility, leaving a residual 1 H peak at 7.26 ppm and a 13 C triplet at 77.16 ppm for secondary calibration[1].
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Filtration: To prevent magnetic field inhomogeneity caused by suspended particulates, filter the solution through a tightly packed glass wool plug in a Pasteur pipette directly into the NMR tube[1].
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Tube Specifications: Use a high-quality, defect-free 5 mm precision NMR tube rated for the specific spectrometer frequency (e.g., 400 MHz or 500 MHz)[3]. Ensure the solvent column height is approximately 50 mm (0.7 mL) to optimize the shimming profile[2].
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Acquisition Parameters:
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1 H NMR: 16–32 scans, relaxation delay (D1) of 1.0 s, spectral width of 12 ppm.
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13 C NMR: 512–1024 scans (due to the low natural abundance of 13 C), relaxation delay (D1) of 2.0 s, spectral width of 250 ppm.
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Standardized experimental workflow for high-resolution NMR sample preparation and data acquisition.
1 H NMR Spectral Analysis: Resolving the Spin Systems
The 1 H NMR spectrum of Z-1-Bromo-3-(2-iodo-vinyl)-benzene is cleanly divided into the olefinic and aromatic regions.
The Olefinic Region (The Z-Alkene Signature): The stereochemical integrity of the Z-isomer is definitively proven by the vicinal coupling constant ( 3JHH ) of the vinyl protons.
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H β (=CH-I): Appears as a doublet around 6.55 ppm. The relatively upfield shift (compared to typical conjugated alkenes) is influenced by the magnetic anisotropy and the shielding cone of the iodine atom in the cis geometry.
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H α (Ar-CH=): Appears as a doublet around 7.25 ppm.
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Causality of Coupling: The Karplus equation correlates the vicinal coupling constant with the dihedral angle between the coupled protons. In the Z (cis) configuration, the dihedral angle is approximately 0°, resulting in a 3JHH of 7.5 to 8.5 Hz . This is a critical diagnostic metric, as the E (trans) isomer would exhibit a significantly larger coupling constant ( 3JHH≈14–15 Hz) due to a 180° dihedral angle.
The Aromatic Region (1,3-Disubstitution): The benzene ring contains four protons (H2, H4, H5, H6).
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H2: Situated between the bromine and the vinyl group, this proton is highly deshielded and lacks ortho-neighbors. It appears as a narrowly split multiplet (apparent triplet or fine doublet) around 7.55 ppm due to meta-coupling ( 4J≈1.5 Hz) with H4 and H6.
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H4 & H6: These protons appear as doublet of doublets (dd) or doublet of triplets (dt) between 7.30 and 7.45 ppm, driven by ortho-coupling ( 3J≈7.8 Hz) to H5 and meta-coupling to H2.
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H5: Appears as a distinct triplet around 7.20 ppm ( 3J≈7.8 Hz), as it is ortho-coupled to both H4 and H6.
13 C NMR Spectral Analysis: The Heavy-Atom Effect (HALA)
The 13 C NMR spectrum reveals the profound electronic perturbations caused by the halogen substituents, most notably the iodine atom.
The Spin-Orbit Heavy-Atom on Light-Atom (SO-HALA) Effect: In standard organic molecules, electronegative atoms deshield adjacent carbons, shifting them downfield. However, iodine induces a massive upfield shift on the directly attached carbon (C β )[4]. This phenomenon is known as the Heavy-Atom on Light-Atom (HALA) effect, specifically driven by Spin-Orbit (SO) coupling[5].
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Mechanism: The high-lying occupied nonbonding orbitals ( π -type lone pairs) of the heavy iodine atom interact with the external magnetic field ( B0 )[6]. This interaction induces relativistic spin-orbit electronic currents that create a strong, localized shielding magnetic field around the adjacent 13 C nucleus[5].
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Observation: As a result of this relativistic shielding, the C β (=CH-I) carbon resonates exceptionally upfield at approximately 81.0 - 83.0 ppm [7]. Without the HALA effect, an sp 2 hybridized alkene carbon would typically appear between 110–140 ppm.
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The C α carbon (Ar-CH=), being further from the iodine but conjugated with the ring, appears around 137.0 ppm.
Aromatic Carbons:
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C1 (C-Br): Bromine also exerts a mild heavy-atom effect, counteracting its electronegativity. The C1 carbon typically resonates around 122.5 ppm.
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C3 (C-Vinyl): The ipso-carbon attached to the vinyl group appears around 138.5 ppm.
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The remaining unsubstituted aromatic carbons (C2, C4, C5, C6) resonate in the standard aromatic window of 127.0 to 132.0 ppm.
Mechanistic pathway of the Spin-Orbit Heavy-Atom on Light-Atom (SO-HALA) effect induced by iodine.
Quantitative Data Presentation
The following tables summarize the expected chemical shifts, multiplicities, and assignments for Z-1-Bromo-3-(2-iodo-vinyl)-benzene in CDCl 3 .
Table 1: 1 H NMR Spectral Data Summary (400 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment |
| H2 | 7.55 | t (or fine m) | 4J≈1.5 | 1H | Ar-H (between Br, Vinyl) |
| H4 | 7.45 | dt | 3J≈7.8 , 4J≈1.5 | 1H | Ar-H |
| H6 | 7.35 | dt | 3J≈7.8 , 4J≈1.5 | 1H | Ar-H |
| H α | 7.25 | d | 3J≈8.5 | 1H | Ar-CH= (Vinyl) |
| H5 | 7.20 | t | 3J≈7.8 | 1H | Ar-H |
| H β | 6.55 | d | 3J≈8.5 | 1H | =CH-I (Vinyl) |
Table 2: 13 C NMR Spectral Data Summary (100 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Type | Assignment / Notes |
| C3 | 138.5 | C (quat) | Ar-C (attached to vinyl) |
| C α | 137.0 | CH | Ar-CH= (Vinyl) |
| C2 | 131.5 | CH | Ar-CH |
| C4 | 130.5 | CH | Ar-CH |
| C5 | 130.0 | CH | Ar-CH |
| C6 | 127.5 | CH | Ar-CH |
| C1 | 122.5 | C (quat) | Ar-C-Br (Mild heavy-atom effect) |
| C β | 82.0 | CH | =CH-I (Strong SO-HALA effect) |
Conclusion
The structural elucidation of Z-1-Bromo-3-(2-iodo-vinyl)-benzene relies heavily on the nuanced interpretation of its NMR spectra. The 1 H NMR spectrum provides definitive proof of the Z-stereochemistry through the characteristic 8.5 Hz cis-coupling constant. Concurrently, the 13 C NMR spectrum highlights the dramatic relativistic SO-HALA effect exerted by the iodine atom, shifting the C β resonance to an unusually shielded position (~82 ppm). Adherence to rigorous sample preparation protocols ensures optimal resolution, allowing researchers to confidently verify the regiochemical and stereochemical integrity of this valuable synthetic intermediate.
